

synthesis of Propiomazine maleate improved patent process

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Propiomazine maleate

CAS No.: 3568-23-8

Cat. No.: S622169

[Get Quote](#)

Introduction to Propiomazine Maleate Synthesis

Propiomazine is a phenothiazine derivative with antihistamine (H1 receptor blocking) activity, used to treat insomnia and produce sedation for surgical procedures [1] [2]. While its hydrochloride salt is known for high bioavailability, an improved process for synthesizing **Propiomazine maleate** has been developed, focusing on controlling the isomeric impurity **isopropiomazine (Formula-III)** to high purity levels [1] [2]. This process is cost-effective, simple, and suitable for commercial-scale production [1].

Summary of Quantitative Data

The table below summarizes the key quantitative outcomes from the improved synthesis process.

Parameter	Result / Quantity
Final Product	Propiomazine Maleate (Formula-I)
Overall Yield	34 g (from 50 g of 2-Propionyl Phenothiazine) [1]
Final Purity (HPLC)	> 99.5% [1]

Parameter	Result / Quantity
Isopropiomazine Impurity	< 0.10% [1]
Key Starting Material	2-Propionyl Phenothiazine (Formula-IV), 50 gm (0.171 mole) [1]
Alkylating Agent	2-Dimethylaminoisopropyl Chloride Hydrochloride (Formula-V), 67.5 gm (0.427 mole) [1]
Base (Condensation)	Potassium Hydroxide Flakes, 19 gm (0.342 mole) [1]
Acid (Salt Formation)	Maleic Acid, 20 gm [1]
Condensation Solvent	Toluene, 250 ml [1]
Purification Solvent	Methanol, 200 ml [1]

Experimental Protocol

This protocol is adapted from the improved process detailed in patent WO2019167058A1 [1].

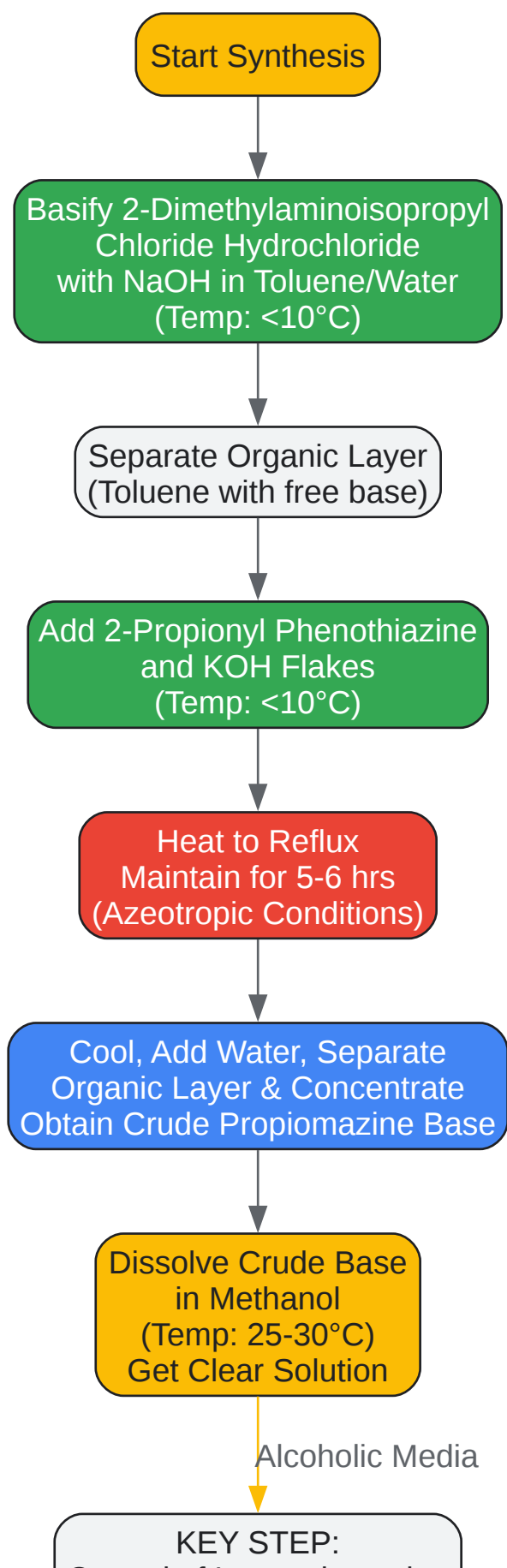
Stage 1: Synthesis of Propiomazine Base (Formula-II)

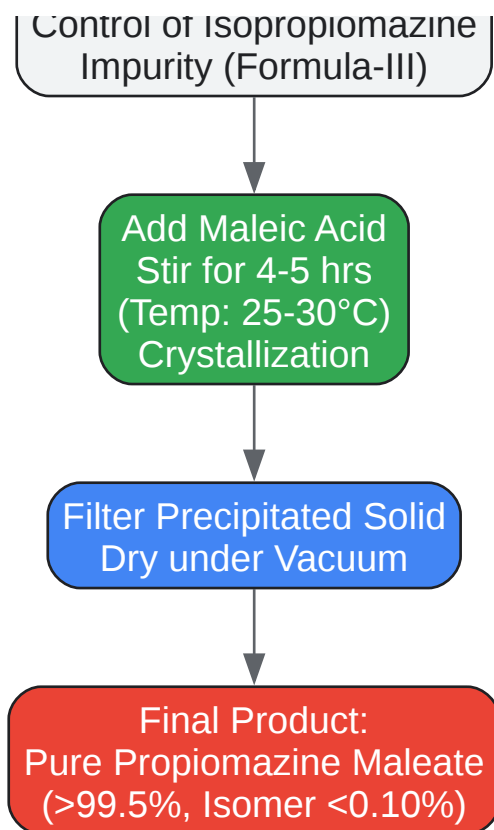
- **Reaction Mixture Preparation:** Charge a mixture of water (50 ml) and toluene (250 ml) into a reaction flask. Add 2-dimethylaminoisopropyl chloride hydrochloride (67.5 gm, 0.427 mole) and stir.
- **Basification:** Cool the mixture to below **10°C** and carefully basify by adding an aqueous sodium hydroxide solution. Separate the organic (toluene) layer, which contains the free base.
- **Condensation Reaction:** To the toluene layer, add 2-propionyl phenothiazine (50 gm, 0.171 mole) and potassium hydroxide flakes (19 gm, 0.342 mole) at below **10°C**.
- **Reflux:** Slowly heat the reaction mixture to reflux. Maintain reflux for **5-6 hours** under azeotropic water removal. Monitor reaction completion by HPLC.
- **Work-up:** After completion, cool the mixture to 25-30°C. Add water (200 ml) and stir for 10-15 minutes. Separate the organic layer and concentrate it under reduced pressure to obtain the crude Propiomazine base (Formula-II).

Stage 2: Purification and Formation of Propiomazine Maleate (Formula-I)

- **Dissolution:** Dissolve the crude Propiomazine base in methanol (200 ml) and stir at 25-30°C for 10-15 minutes to obtain a clear solution. This step is critical for impurity control.
- **Salt Formation:** Add maleic acid (20 gm) to the clear methanolic solution. Continue stirring at 25-30°C for **4-5 hours** to facilitate crystallization.
- **Isolation and Drying:** Filter the precipitated solid, wash if necessary, and dry to obtain pure **Propiomazine maleate** as the final product.

The following workflow diagrams the synthesis and purification process, highlighting the key impurity control point:





[Click to download full resolution via product page](#)

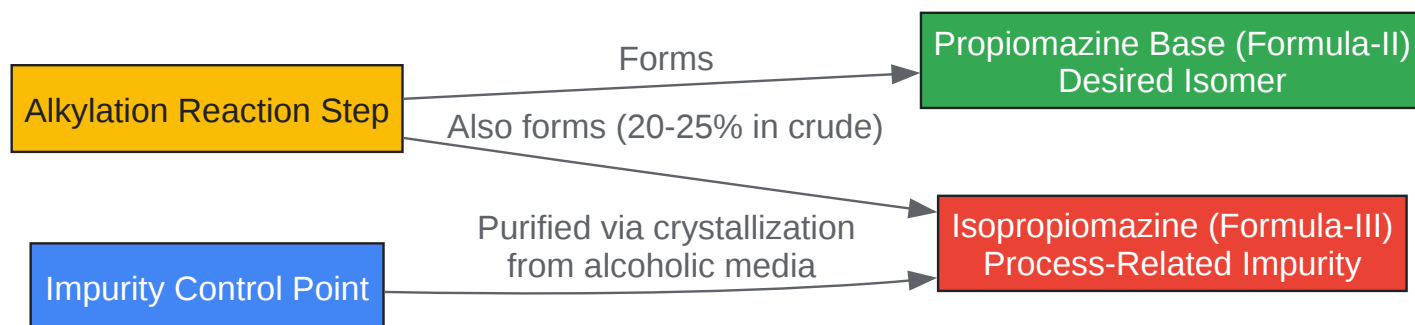
Key Process Insights and Impurity Control

The improved process offers significant advantages over older synthetic routes, which involved multiple steps, expensive reagents like sodium amide or phosgene, and provided no specific guidance for controlling isopropiomazine [1].

- **Impurity Profile and Control:** The primary isomeric impurity, isopropiomazine (Formula-III), arises during the alkylation step. The crude Propiomazine base can contain **20-25%** of this impurity [1]. The patented process controls this by dissolving the crude base in an alcoholic medium (methanol) before salt formation. This step ensures the maleate salt crystallizes with the isomeric impurity remaining in the mother liquor, yielding a final product with impurity levels **below 0.10%** [1].
- **Solvent and Base Selection:** Using **toluene** as the solvent for the condensation reaction and **potassium hydroxide** as the base provides a robust and cost-effective system. The azeotropic removal of water during reflux drives the reaction to completion [1]. For the final purification, **methanol** is the

preferred alcoholic medium for achieving a clear solution of the base, which is crucial for effective impurity removal during subsequent maleate salt formation [1].

The following diagram illustrates the chemical relationship between the target product and the key isomeric impurity:



[Click to download full resolution via product page](#)

Concluding Remarks for Industrial Application

This improved synthesis of **Propiomazine maleate** is a significant advancement for process chemistry. It demonstrates an industrially viable, single-pot condensation followed by a straightforward purification that effectively minimizes a critical isomeric impurity to levels below 0.10%. The use of readily available reagents and solvents makes this protocol highly suitable for scaling up to commercial manufacturing, ensuring a robust supply of high-purity **Propiomazine maleate**.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. An improved process for the preparation of propiomazine ... [patents.google.com]
2. Propiomazine - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [synthesis of Propiomazine maleate improved patent process].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b622169#synthesis-of-propiomazine-maleate-improved-patent-process>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com